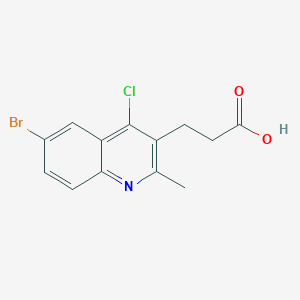
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid (BCMQP) is a chemical compound that belongs to the family of quinolines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid is not fully understood. However, studies have suggested that the compound may act as a modulator of the GABAergic system, which plays a crucial role in the regulation of neuronal excitability. 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has also been found to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has a range of biochemical and physiological effects. The compound has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its potential use as an antidepressant. 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid for lab experiments is its high potency and selectivity. The compound has been found to have a high affinity for its target receptors, which makes it an ideal tool for studying their function. However, one of the limitations of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several areas of future research that could be explored with 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid. One potential direction is the development of novel drugs based on the structure of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid for the treatment of neurological disorders. Another area of interest is the study of the compound's effects on other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more efficient synthesis methods for 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid could help to facilitate its use in scientific research.
In conclusion, 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid is a synthetic compound that has shown potential applications in scientific research, particularly in the field of neuroscience. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this area could lead to the development of novel drugs for the treatment of neurological disorders and other related diseases.
合成方法
The synthesis of 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid involves a series of chemical reactions that start with the condensation of 2-methyl-4-chloroquinoline with 6-bromo-1-hexyne in the presence of a base. The resulting product is then subjected to reduction with lithium aluminum hydride, followed by the reaction with propanoic acid to yield 3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid.
科学研究应用
3-(6-bromo-4-chloro-2-methyl-3-quinolinyl)propanoic acid has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
3-(6-bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-7-9(3-5-12(17)18)13(15)10-6-8(14)2-4-11(10)16-7/h2,4,6H,3,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTUDJKBYUTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-4-chloro-2-methylquinolin-3-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


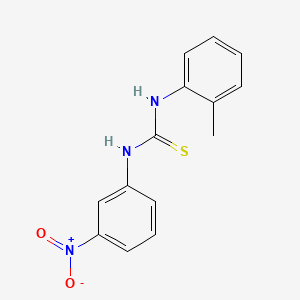
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)


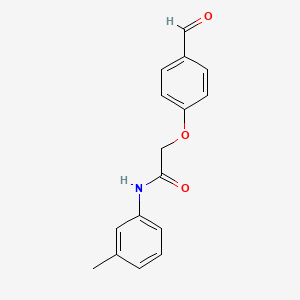
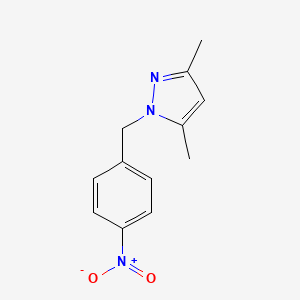
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5852329.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]thiophene-2-carbaldehyde semicarbazone](/img/structure/B5852346.png)


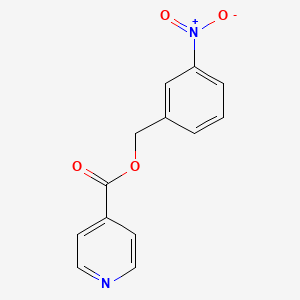
![5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)